molecular formula C14H11F3O2 B3094923 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol CAS No. 1261485-28-2

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

Cat. No. B3094923
CAS RN: 1261485-28-2
M. Wt: 268.23 g/mol
InChI Key: CUJBMUBJQLBHJQ-UHFFFAOYSA-N
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Description

“2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” is an organic compound with the molecular formula C8H7F3O2 . It is a derivative of phenol, where a methyl group and a trifluoromethoxy group are attached to the phenol ring .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” consists of a phenol ring with a methyl group and a trifluoromethoxy group attached. The average molecular mass is 192.135 Da .

Scientific Research Applications

Oxidation by Manganese Oxides

The research by Zhang & Huang (2003) investigated the rapid oxidation of triclosan and chlorophene by manganese oxides, which might be relevant for the compound . Their study found that the oxidation process is influenced by the pH level, with increased reaction rates and adsorption at lower pH levels. The oxidation of triclosan and chlorophene occurs primarily at their phenol moieties, suggesting a possible reaction pathway for similar compounds like 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol.

Catalytic Methylation

A study on the catalytic methylation of phenol by Mathew et al. (2002) revealed that certain copper-cobalt ferrospinels can effectively catalyze this process. The insights from this research could be applicable in understanding how 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol could undergo similar methylation reactions, especially in the presence of specific catalysts.

Liquid-Solid Extraction in Water Treatment

The work by Castillo, Puig, & Barceló (1997) focused on the determination of phenolic compounds in water, using liquid-solid extraction methods. This research can be related to the study of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol in environmental matrices, emphasizing the compound's behavior and detection in water systems.

Organic Light-Emitting Diodes

In the field of electronics, Jin et al. (2014) investigated the use of certain phenol derivatives in the development of efficient organic light-emitting diodes (OLEDs). This study highlights the potential application of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol in electronic devices, possibly as a component in OLED materials.

Anaerobic Biodegradability

Research by O'Connor & Young (1989) explored the anaerobic biodegradability and toxicity of various phenols. Their findings can provide insights into the environmental fate and degradation pathways of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol, especially in anaerobic conditions like those found in certain soil and water environments.

Antipathogenic Activity

The antipathogenic activity of phenolic compounds was studied by Limban, Marutescu, & Chifiriuc (2011). They examined the interaction of various thiourea derivatives with bacterial cells. This research may be relevant for understanding the potential antimicrobial properties of 2-Methyl-4-(3-trifluoromethoxyphenyl)phenol.

Safety and Hazards

While specific safety and hazard information for “2-Methyl-4-(3-trifluoromethoxyphenyl)phenol” is not available, similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-methyl-4-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-7-11(5-6-13(9)18)10-3-2-4-12(8-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJBMUBJQLBHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684010
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-trifluoromethoxyphenyl)phenol

CAS RN

1261485-28-2
Record name 3-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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